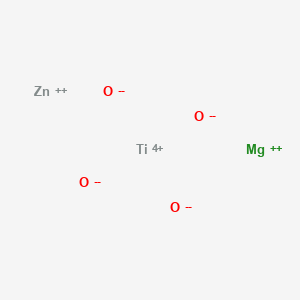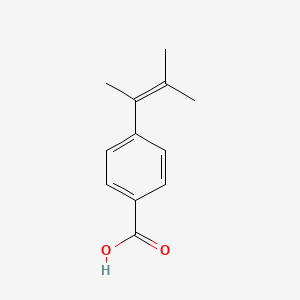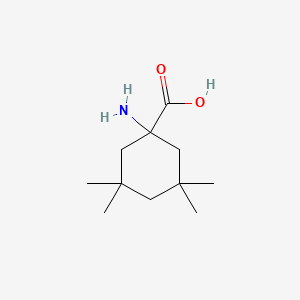
2-Ethenylsulfinyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenylsulfinyl-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a vinylsulfinyl group attached to the benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylsulfinyl-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with vinyl sulfoxide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the vinylsulfinyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Ethenylsulfinyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The vinylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the vinylsulfinyl group to a vinylsulfide.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Vinylsulfide derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2-Ethenylsulfinyl-1,3-benzothiazole has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for certain diseases, including cancer.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethenylsulfinyl-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the disruption of normal cellular processes. The vinylsulfinyl group is believed to play a crucial role in its activity, potentially through the formation of reactive intermediates that can modify biomolecules.
Comparison with Similar Compounds
2-(Vinylsulfanyl)-1,3-benzothiazole: Similar structure but with a sulfanyl group instead of a sulfinyl group.
2-(Vinylsulfonyl)-1,3-benzothiazole: Contains a sulfonyl group, which is a more oxidized form of the sulfinyl group.
Uniqueness: 2-Ethenylsulfinyl-1,3-benzothiazole is unique due to the presence of the vinylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
13604-19-8 |
|---|---|
Molecular Formula |
C9H7NOS2 |
Molecular Weight |
209.281 |
IUPAC Name |
2-ethenylsulfinyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H7NOS2/c1-2-13(11)9-10-7-5-3-4-6-8(7)12-9/h2-6H,1H2 |
InChI Key |
VPEBNYFNQLYWPR-UHFFFAOYSA-N |
SMILES |
C=CS(=O)C1=NC2=CC=CC=C2S1 |
Synonyms |
Benzothiazole, 2-(vinylsulfinyl)- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)
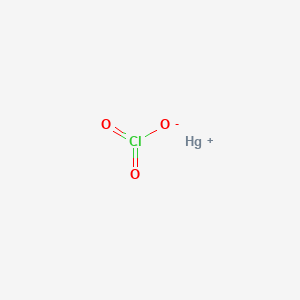
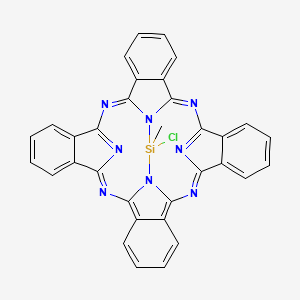
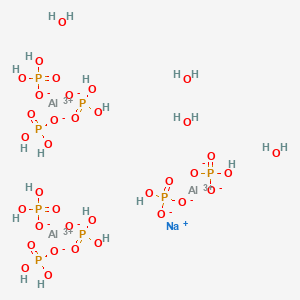
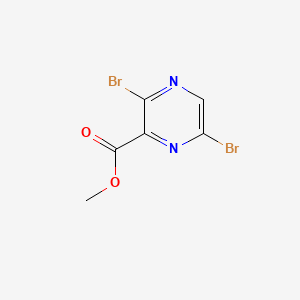
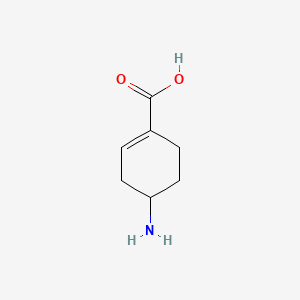
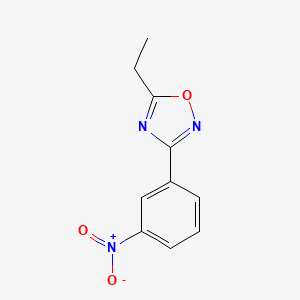
![(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)
![3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(dimethylazaniumyl)phenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B576694.png)

